Myristyl D-glucoside
Overview
Description
Myristyl D-glucoside is a non-ionic surfactant derived from myristyl alcohol (tetradecanol) and glucose. It is commonly used in cosmetic and personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to enhance the foaming and emulsifying properties of formulations, making it a popular choice in shampoos, body washes, and facial cleansers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myristyl D-glucoside is synthesized through the condensation reaction of myristyl alcohol with glucose. The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the glucosidic bond. The process can be carried out under mild conditions, often at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, myristyl glucoside is produced using a similar condensation reaction but on a larger scale. The process involves the continuous feeding of myristyl alcohol and glucose into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting product is then purified through filtration and distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Myristyl D-glucoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucosidic bond and the formation of myristyl alcohol and glucose . Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of various oxidation products .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as the catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Myristyl alcohol and glucose.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Scientific Research Applications
Myristyl D-glucoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Myristyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic and hydrophilic components. This property is particularly useful in personal care products, where it helps to create stable emulsions and improve the foaming and cleansing performance of formulations .
Comparison with Similar Compounds
Myristyl D-glucoside belongs to the family of alkyl glucosides, which are non-ionic surfactants derived from fatty alcohols and glucose. Some similar compounds include:
Decyl glucoside: Derived from decyl alcohol and glucose, known for its mildness and excellent foaming properties.
Lauryl glucoside: Derived from lauryl alcohol and glucose, commonly used in personal care products for its gentle cleansing properties.
Coco-glucoside: Derived from coconut alcohol and glucose, widely used in natural and organic formulations for its mildness and biodegradability.
Compared to these similar compounds, myristyl glucoside is unique in its balance of mildness and effective cleansing properties, making it suitable for a wide range of applications in personal care and industrial products .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDEUCNYHCHPB-OUUBHVDSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33508-66-6 | |
Record name | Myristyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033508666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MYRISTYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AK28695LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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